molecular formula C36H66CaO4 B14877604 Calcium,octadec-9-enoate

Calcium,octadec-9-enoate

Cat. No.: B14877604
M. Wt: 603.0 g/mol
InChI Key: ZCZLQYAECBEUBH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium,octadec-9-enoate (C₃₆H₆₆CaO₄), also known as calcium oleate, is a calcium salt derived from oleic acid ((9Z)-octadec-9-enoic acid). Its molecular weight is 602.99 g/mol, with a monoisotopic mass of 602.4587 . The compound is characterized by a (Z)-configuration double bond at the C9 position, contributing to its cis stereochemistry and fluidity in applications. Key physical properties include a high boiling point (360°C at 760 mmHg) and flash point (270.1°C), indicative of thermal stability . Industrially, it serves as a thickener in oils and finishing agents .

Properties

Molecular Formula

C36H66CaO4

Molecular Weight

603.0 g/mol

IUPAC Name

calcium;octadec-9-enoate

InChI

InChI=1S/2C18H34O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2

InChI Key

ZCZLQYAECBEUBH-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Ca+2]

Origin of Product

United States

Preparation Methods

Calcium oleate can be synthesized through several methods:

    Reaction of Calcium Hydroxide with Oleic Acid: This method involves reacting calcium hydroxide with oleic acid in ethanol under mild reflux conditions.

    Ion Exchange Method: This method involves mixing alkali or alkaline earth metal oleate with a metal inorganic compound in a solvent containing both water and oil phases. The mixture is heated, stirred, and reacted for a certain time to form a layered mixed solution.

Chemical Reactions Analysis

Calcium oleate undergoes various chemical reactions, including:

Common reagents used in these reactions include oleic acid, calcium hydroxide, and various solvents like ethanol and benzene. The major products formed from these reactions include calcium carbonate, calcium oxide, and other metal oleates .

Mechanism of Action

The mechanism of action of calcium oleate involves its interaction with fatty acids and metal ions. It forms stable water-in-oil emulsions due to its low water solubility. In biomedical applications, calcium oleate interacts with cellular membranes and proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Differences

Calcium,octadec-9-enoate is distinct from other oleate derivatives due to its ionic bonding as a calcium salt. In contrast:

  • Monoesters (e.g., ethyl (Z)-octadec-9-enoate): Contain a single ester linkage between oleic acid and an alcohol (e.g., ethanol). Example: Ethyl oleate (C₂₀H₃₈O₂) has a molecular weight of 310.51 g/mol .
  • Diesters (e.g., butane 1,4-diyl bis(octadec-9-enoate)): Feature two ester groups, leading to steric hindrance that restricts molecular rotation. This rigidity contrasts with the free rotation of monoesters .
  • Glycerol esters (e.g., 1,3-dihydroxypropan-2-yl (Z)-octadec-9-enoate): Incorporate glycerol backbones, enabling amphiphilic behavior in lipid bilayers .

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Bonding Type Key Feature
This compound C₃₆H₆₆CaO₄ 602.99 Ionic (Ca²⁺ salt) High thermal stability
Ethyl (Z)-octadec-9-enoate C₂₀H₃₈O₂ 310.51 Ester High solubility in organics
Butane 1,4-diyl diester C₄₀H₇₄O₄ 642.99 Diester Steric hindrance, rigid structure
Glycerol monoester C₂₁H₄₀O₄ 372.54 Ester + hydroxyl Amphiphilic, membrane integration

Physical and Chemical Behavior

  • Viscosity and Solubility: Calcium oleate’s ionic nature results in higher viscosity and lower organic solubility compared to nonpolar esters like ethyl oleate. Esters such as isopropyl oleate (CAS 112-11-8) exhibit lower viscosity and are used as emollients or drug delivery enhancers .
  • Thermal Stability : Calcium oleate’s high boiling point (360°C) exceeds that of glycerol esters (e.g., boiling point ~250°C for similar esters) .
  • Reactivity : Unlike esters, calcium oleate is resistant to hydrolysis under neutral conditions but may decompose in acidic environments .

Key Research Findings

  • Lubricant Performance : Diesters with rigid structures (e.g., butane 1,4-diyl bis(oleate)) demonstrate superior friction reduction compared to calcium oleate in synthetic lubricants .
  • Percutaneous Absorption : Ethyl oleate’s ability to disturb stratum corneum lipids is reversible, making it safer than enhancers like menthol derivatives .
  • Ecological Impact : Calcium oleate’s environmental toxicity data are lacking, whereas esters like methyl oleate are biodegradable but may bioaccumulate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.